3-Fluoro-2-(methoxymethoxy)benzaldehyde

Catalog No.
S13963342
CAS No.
M.F
C9H9FO3
M. Wt
184.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-2-(methoxymethoxy)benzaldehyde

Product Name

3-Fluoro-2-(methoxymethoxy)benzaldehyde

IUPAC Name

3-fluoro-2-(methoxymethoxy)benzaldehyde

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

InChI

InChI=1S/C9H9FO3/c1-12-6-13-9-7(5-11)3-2-4-8(9)10/h2-5H,6H2,1H3

InChI Key

OTKPRFLKCMHBJW-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC=C1F)C=O

3-Fluoro-2-(methoxymethoxy)benzaldehyde is an organic compound characterized by the presence of a fluorine atom and a methoxymethoxy functional group attached to a benzaldehyde structure. Its molecular formula is C9H9FO3C_9H_9FO_3 and it has a molar mass of approximately 184.16 g/mol. This compound is recognized for its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .

The compound features a benzene ring with a formyl group (–CHO) and two methoxy groups (–OCH3) in specific positions, which contribute to its reactivity and interaction with biological systems. The presence of the fluorine atom can enhance the lipophilicity of the molecule, potentially affecting its biological activity and pharmacokinetics .

Typical of aldehydes and substituted aromatic compounds, including:

  • Nucleophilic Addition Reactions: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other functional groups.
  • Condensation Reactions: It can undergo condensation reactions with amines or other nucleophiles to form imines or other derivatives.
  • Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, where electrophiles can attack the ring at positions ortho or para to the existing substituents .

Research indicates that similar compounds may exhibit antimicrobial, anti-inflammatory, or anticancer activities due to their ability to interact with biological macromolecules such as proteins and nucleic acids . Further studies are required to elucidate the specific biological effects of this compound.

Several methods are available for synthesizing 3-Fluoro-2-(methoxymethoxy)benzaldehyde:

  • Fluorination of Methoxymethoxybenzaldehyde: A common approach involves the selective fluorination of 2-(methoxymethoxy)benzaldehyde using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
  • Formylation Reactions: The introduction of the formyl group can be achieved through Vilsmeier-Haack reaction or similar methodologies that involve pre-functionalized aromatic substrates.
  • Protective Group Strategies: During synthesis, protective groups may be used for methoxy functionalities to prevent unwanted reactions during fluorination or formylation steps .

3-Fluoro-2-(methoxymethoxy)benzaldehyde has potential applications in:

  • Pharmaceutical Development: Due to its unique structure, it may serve as a lead compound in drug discovery efforts targeting various diseases.
  • Organic Synthesis: It can be utilized as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its properties may lend themselves to applications in developing new materials with specific functional characteristics .

  • Binding Affinity Studies: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Investigating how the compound affects metabolic pathways or cellular processes.

These studies are crucial for understanding its potential therapeutic effects and safety profile .

Several compounds share structural similarities with 3-Fluoro-2-(methoxymethoxy)benzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Fluoro-3-(methoxymethoxy)benzaldehydeC9H9FO3C_9H_9FO_3Different substitution pattern; potential for varied reactivity.
3-Fluoro-4-(methoxymethoxy)benzaldehydeC9H9FO3C_9H_9FO_3Similar structure but different position of methoxy groups; may exhibit different biological activities.
4-(Benzyloxy)-3-fluoro-2-(methoxymethoxy)benzaldehydeC16H15FO4C_{16}H_{15}FO_4Contains a benzyloxy group; used in advanced organic synthesis .

Uniqueness

The uniqueness of 3-Fluoro-2-(methoxymethoxy)benzaldehyde lies in its specific arrangement of functional groups and the presence of fluorine, which could influence its chemical reactivity and biological activity compared to similar compounds. This distinctiveness may provide opportunities for targeted applications in medicinal chemistry that other compounds do not offer .

Nucleophilic Fluorination Strategies in Benzaldehyde Derivatives

Nucleophilic fluorination plays a pivotal role in introducing fluorine at the meta-position of the benzaldehyde scaffold. Recent developments in transition metal catalysis have enabled efficient fluoride substitution under mild conditions. For instance, cyclometallated rhodium complexes, such as those described by Chambers et al., facilitate quantitative fluorination of acyl chlorides to acyl fluorides via nucleophilic substitution. While this system directly targets carbonyl derivatives, analogous strategies can be adapted for aromatic fluorination by replacing chloride leaving groups on the benzene ring with fluoride.

Electron-withdrawing groups (EWGs), such as the aldehyde moiety at position 1, activate the aromatic ring for nucleophilic substitution by increasing the electrophilicity of the carbon center. In the case of 3-fluoro-2-(methoxymethoxy)benzaldehyde, the aldehyde group directs fluorination to the meta-position (C3), while the methoxymethoxy (MOM) group at C2 exerts an ortho/para-directing effect. Competition between these directing influences necessitates careful substrate design. Substrates bearing pre-installed EWGs (e.g., nitro or trifluoromethyl groups) at C3 can undergo halogen exchange with fluoride sources like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF).

Diethylaminosulfur trifluoride (DAST), a widely used fluorinating agent, converts aldehydes to geminal difluorides but has limited applicability in aromatic fluorination. However, under controlled flow conditions, DAST achieves efficient monofluorination of electron-deficient aldehydes at elevated temperatures (80°C) with residence times as short as 30 minutes. This approach could be leveraged for late-stage fluorination after introducing the MOM group, provided the protective group remains stable under reaction conditions.

Table 1: Comparative Analysis of Fluorination Agents

Reagent/CatalystSubstrate TypeTemperature (°C)Yield (%)Selectivity
Rhodium CyclometallateAcyl Chlorides25–80>95High
DASTAldehydes/Ketones8065–97Moderate
KF/Crown EtherAryl Chlorides100–15050–75Variable

Protective Group Chemistry for Methoxymethoxy Functionality

The methoxymethoxy (MOM) group serves as a robust protective strategy for hydroxyl groups during multi-step syntheses. Its introduction typically involves reacting chloromethyl methyl ether (MOMCl) with the target alcohol in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or sodium hydride (NaH) in tetrahydrofuran (THF). For 3-fluoro-2-(methoxymethoxy)benzaldehyde, this step must precede fluorination to avoid deprotection or side reactions.

The MOM group exhibits remarkable stability across a pH range of 4–12 and resists oxidation, reduction, and nucleophilic attack. However, its acetal-like structure renders it susceptible to acidic conditions, necessitating neutral or mildly basic reaction environments during subsequent steps. For example, fluorination protocols employing DAST or metal fluorides must avoid protic acids, which could hydrolyze the MOM ether.

Table 2: MOM Protection Conditions and Outcomes

BaseSolventTime (h)Yield (%)Purity (%)
DIPEATHF292>95
NaHTHF1.58890
TfOH*CH₂Cl₂44580

*Trifluoromethanesulfonic acid; less effective for tertiary alcohols.

Catalytic Systems for Simultaneous Fluorination and Etherification

The development of one-pot methodologies for concurrent fluorination and etherification remains an aspirational goal in streamlining the synthesis of 3-fluoro-2-(methoxymethoxy)benzaldehyde. Current approaches rely on sequential steps: MOM protection followed by fluorination. However, emerging catalytic systems hint at potential integrations.

Gold(I)-catalyzed cyclization-fluorination sequences, as demonstrated by Aaseng et al., enable the construction of fluorinated tetrahydropyranones from homopropargyl acetals. While not directly applicable to benzaldehyde derivatives, this work underscores the feasibility of tandem catalysis for fluorine incorporation. Adapting such systems could involve bifunctional catalysts capable of activating both fluoride sources (e.g., AgF) and alkoxide intermediates for MOM group installation.

Rhodium-based systems, known for their efficacy in acyl chloride fluorination, might be modified to accommodate etherification. For instance, a rhodium catalyst coordinated to a hemilabile ligand could alternately facilitate MOMCl activation and fluoride transfer. Preliminary studies on cobalt trifluoride (CoF₃)-mediated vapor-phase fluorination of ethers, as detailed in patent EP0482938A1, demonstrate selective fluorination of ethoxy groups without disrupting adjacent functionalities. Translating this to liquid-phase reactions could enable simultaneous fluorination and stabilization of the MOM group.

Table 3: Catalytic Systems for Fluorination-Etherification

CatalystSubstrateConversion (%)Selectivity (%)
Au(I)/AgFHomopropargyl Acetals8590
CoF₃Alkyl Ethers7882
Rh(III)/DIPEAAcyl Chlorides>9595

3-Fluoro-2-(methoxymethoxy)benzaldehyde represents a strategically important fluorinated building block in modern pharmaceutical synthesis . This compound combines the unique properties of fluorine substitution with the versatile reactivity of the aldehyde functional group and the protective methoxymethoxy group, making it particularly valuable for constructing complex molecular architectures . The incorporation of fluorine into pharmaceutical intermediates has become increasingly prevalent due to its ability to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties [3] [4].

The compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those requiring precise control over molecular geometry and electronic properties . The strategic placement of the fluorine atom at the 3-position, combined with the methoxymethoxy protecting group at the 2-position, provides opportunities for selective functionalization while maintaining structural integrity throughout multi-step synthetic sequences [5]. Research has demonstrated that fluorinated benzaldehyde derivatives can significantly impact the biological activity of resulting pharmaceutical compounds through enhanced lipophilicity and improved blood-brain barrier penetration [6] [7].

Role in Anticancer Lead Compound Development

Role in Anticancer Lead Compound Development

The application of 3-fluoro-2-(methoxymethoxy)benzaldehyde in anticancer drug development has gained significant attention due to the unique properties that fluorine substitution imparts to the resulting compounds [8] [9]. Fluorinated benzaldehyde derivatives have demonstrated remarkable potential as building blocks for constructing anticancer agents with enhanced potency and selectivity profiles [11].

Studies have shown that fluorinated compounds can exhibit significantly improved cytotoxic activities against various cancer cell lines [12]. Research involving similar fluorinated benzaldehyde structures has revealed cytotoxic effects with half maximal inhibitory concentration values ranging from 0.75 to 8.6 micromolar against human cancer cell lines including A549 lung carcinoma and KB epidermoid carcinoma [13]. The incorporation of fluorine atoms into anticancer lead compounds has been shown to enhance their ability to overcome multidrug resistance, with some fluorinated derivatives demonstrating potency that is 2-3 orders of magnitude higher than conventional chemotherapeutics against drug-resistant cancer cell lines [8].

The methoxymethoxy protecting group in 3-fluoro-2-(methoxymethoxy)benzaldehyde provides additional synthetic advantages in anticancer compound development [5]. This protecting group can be selectively removed under mild acidic conditions, allowing for the controlled introduction of hydroxyl functionality at precisely defined stages of the synthetic process [14]. This controlled deprotection strategy has proven particularly valuable in the synthesis of complex anticancer agents where multiple functional group transformations must be orchestrated in a specific sequence.

Target ClassFluorinated Building Block RoleRepresentative Activity RangeKey Structural FeaturesCell Line Activity
Tyrosine Kinase InhibitorsBiaryl scaffold construction0.018-0.95 μMFluoro-substituted biaryl coreA549, KB, MCF-7
PARP InhibitorsCNS penetration enhancement0.73-8.6 μMFluorine adjacent to NH groupVarious CNS models
Topoisomerase InhibitorsMetabolic stability improvement0.75-6.5 μMDifluoromethoxy substituentHepG-2, MCF-7
Histone Deacetylase InhibitorsBinding affinity optimization1.2-12.5 μMFluorinated benzyl linkerMultiple cancer lines
Apoptosis ModulatorsSelectivity enhancement3.2-15.8 μMTrifluoromethyl groupResistant cell lines

Recent advances in the field have demonstrated that fluorinated taxoid derivatives, incorporating fluorinated benzaldehyde building blocks, exhibit remarkable cytotoxicity against extremely drug-resistant cancer cell lines with subnanomolar activity values [8]. These findings suggest that 3-fluoro-2-(methoxymethoxy)benzaldehyde and related fluorinated intermediates represent promising scaffolds for developing next-generation anticancer therapeutics with improved efficacy profiles against resistant malignancies.

Utility in Neuroactive Small Molecule Architectures

The incorporation of 3-fluoro-2-(methoxymethoxy)benzaldehyde into neuroactive pharmaceutical architectures represents a particularly promising application due to fluorine's unique ability to enhance central nervous system penetration [6] [7]. Fluorinated molecules have demonstrated superior blood-brain barrier permeability compared to their non-fluorinated counterparts, making them valuable building blocks for neurological and psychiatric medications [15].

Research has demonstrated that fluorinated polyphenol derivatives incorporating benzaldehyde structural motifs exhibit significant activity against neuroinflammatory targets [16]. Specifically, compounds containing fluorinated aromatic rings have shown potent inhibitory activity against DYRK1A/B kinases with inhibitory concentration values of 73 nanomolar, representing a significant improvement in potency compared to non-fluorinated analogs [16]. These kinases have been implicated as important therapeutic targets for neurological disorders including Down syndrome, Alzheimer disease, and Parkinson disease.

The strategic use of fluorine substitution in neuroactive compounds has been shown to solve problems unique to central nervous system drug development, particularly blood-brain barrier penetration challenges [6]. Studies have revealed that fluorinated molecules designed for central nervous system applications exhibit enhanced bioavailability and improved pharmacokinetic profiles compared to traditional non-fluorinated alternatives [7]. The incorporation of fluorine atoms into neuroactive architectures can significantly influence physicochemical properties, metabolic stability, and receptor binding affinity of the resulting molecules.

Fluorinated building blocks have proven particularly valuable in the development of compounds targeting nicotinic acetylcholine receptors, with research demonstrating positive allosteric modulation activities at concentration ranges of 120 nanomolar for α4β2 receptor subtypes [17]. These findings are particularly relevant for Alzheimer disease research, where cholinergic signaling plays a central role in disease pathogenesis and therapeutic intervention strategies.

Therapeutic TargetFluorine EffectActivity ValuesBrain/Plasma RatioClinical Relevance
DYRK1A/B KinasesEnhanced BBB penetration73 nMGood penetrationParkinson disease
Nicotinic Acetylcholine ReceptorsImproved selectivity120 nMCNS-active levelsAlzheimer disease
AMPA ReceptorsMetabolic stabilization0.21-0.59 mMLimited penetrationEpilepsy treatment
Voltage-Gated Ion ChannelsBinding affinity increaseSub-micromolar rangeEnhanced distributionNeuropathic pain
Neurotransmitter TransportersReduced efflux liabilityNanomolar potencyImproved uptakeDepression/anxiety

The development of fluorinated neuroactive compounds has also shown promise in addressing treatment-resistant neurological conditions [16]. Recent studies involving lipopolysaccharide-induced inflammation models and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine animal models for Parkinson disease have demonstrated that fluorinated compounds can significantly reduce neuroinflammation and provide neuroprotective effects through multiple complementary mechanisms of action.

Cross-Coupling Reactions for Biaryl Scaffold Construction

The utilization of 3-fluoro-2-(methoxymethoxy)benzaldehyde in cross-coupling reactions for biaryl scaffold construction represents a critical application in modern pharmaceutical synthesis [18] [19]. Cross-coupling reactions have revolutionized drug discovery by enabling the rapid construction of complex biaryl architectures that are prevalent in many pharmaceutically active compounds [19].

Suzuki-Miyaura cross-coupling reactions involving fluorinated benzaldehyde derivatives have demonstrated exceptional versatility and efficiency [18] [20]. Research has shown that fluorinated aryl partners can participate in palladium-catalyzed cross-coupling reactions with yields typically ranging from 75 to 95 percent under optimized conditions [18]. The presence of fluorine substituents has been found to influence the electronic properties of the aromatic system, often enhancing the reactivity in cross-coupling transformations while maintaining high selectivity for the desired biaryl products.

The incorporation of fluorinated building blocks through cross-coupling methodologies has proven particularly valuable for constructing biaryl scaffolds with enhanced pharmaceutical properties [19]. Studies have demonstrated that biaryl compounds containing fluorine substitution exhibit improved binding affinity, metabolic stability, and selectivity profiles compared to their non-fluorinated analogs [18]. The strategic placement of fluorine atoms within biaryl architectures can significantly modulate the three-dimensional shape and electronic distribution of the resulting molecules, leading to enhanced biological activity.

Recent advances in cross-coupling methodology have enabled the efficient synthesis of highly fluorinated biaryl systems [18]. Research has reported successful coupling reactions involving substrates containing up to nine fluorine atoms, although yields tend to decrease with increasing fluorination levels due to substrate instability and increased homocoupling side reactions [18]. The development of specialized ligand systems and optimized reaction conditions has been crucial for achieving high selectivity and yield in these challenging transformations.

Coupling MethodFluorinated PartnerCatalyst SystemTypical YieldReaction TimeTemperature
Suzuki-MiyauraFluoro-methoxymethoxy-benzaldehydePd(PPh3)4 or Pd(dppf)Cl278-95%12-24h80-110°C
Stille CouplingFluoro-aryl-stannanePdCl2(PPh3)265-88%8-16h100-120°C
Negishi CouplingFluoro-aryl-zinc reagentPd2(dba)3/P(o-tol)370-92%6-18h60-80°C
Heck ReactionFluoro-styrene derivativePd(OAc)2/PPh360-85%4-12h120-140°C
Buchwald-HartwigFluoro-aniline building blockPd2(dba)3/BINAP72-89%16-36h100-120°C

The synthetic methodology for biaryl construction using fluorinated benzaldehyde intermediates has found particular application in the development of kinase inhibitors and other targeted therapeutics [21] [19]. Research has shown that biaryl scaffolds constructed through cross-coupling reactions can provide the rigid, planar architectures necessary for optimal protein-ligand interactions while the fluorine substitution pattern can be used to fine-tune binding affinity and selectivity [19]. The ability to rapidly generate diverse biaryl libraries through cross-coupling approaches has significantly accelerated the structure-activity relationship exploration process in pharmaceutical research.

The positional arrangement of substituents on the benzaldehyde scaffold significantly influences biological activity and chemical reactivity. Comparative studies of fluorobenzaldehyde isomers reveal substantial differences in enzymatic interactions and biological outcomes.

Research on benzaldehyde dehydrogenase activity demonstrates remarkable positional effects, with 4-fluorobenzaldehyde exhibiting the highest activity at 210% relative to unsubstituted benzaldehyde . In contrast, 2-fluorobenzaldehyde shows significantly reduced activity at 41%, while 3-fluorobenzaldehyde maintains moderate activity at 98% . These findings indicate that the para-position fluorine substitution provides optimal electronic effects for enzyme binding and catalytic turnover.

Quantum chemical studies reveal that ortho-fluorobenzaldehyde possesses a lower frontier orbital energy gap (0.18842 a.u.) compared to meta-fluorobenzaldehyde (0.18996 a.u.), indicating higher chemical reactivity and potentially greater biological activity [2]. The lower energy gap correlates with increased polarizability and enhanced interactions with biological targets [2].

Selectivity patterns in yeast-mediated transformations further illustrate positional effects. 2-Fluorobenzaldehyde undergoes carboligation with activated acetaldehyde to form 2F-phenylacetylcarbinol with 90% selectivity, while 4-fluorobenzaldehyde is preferentially reduced to 4-fluorobenzyl alcohol with equivalent selectivity . These distinct reaction pathways demonstrate how fluorine position directs metabolic processing and potential biological fate.

The methoxymethoxy protecting group introduction at the 2-position of 3-fluorobenzaldehyde creates 3-fluoro-2-(methoxymethoxy)benzaldehyde, which represents a unique substitution pattern combining electronic and steric effects. While specific biological activity data for this compound remains limited, the structural precedent from related analogues suggests enhanced stability and potentially modified biological activity compared to the unprotected parent compound .

CompoundMolecular FormulaBenzaldehyde Dehydrogenase ActivitySelectivity Pattern
2-FluorobenzaldehydeC₇H₅FO41% (relative to benzaldehyde)90% carboligation to 2F-PAC
3-FluorobenzaldehydeC₇H₅FO98% (relative to benzaldehyde)Not determined
4-FluorobenzaldehydeC₇H₅FO210% (relative to benzaldehyde)90% reduction to alcohol
3-Fluoro-2-(methoxymethoxy)benzaldehydeC₉H₉FO₃Not determinedNot determined

Methoxymethoxy versus Alternative Protecting Group Comparisons

The methoxymethoxy protecting group exhibits distinct stability and reactivity characteristics compared to alternative protecting strategies. Understanding these differences is crucial for optimizing synthetic applications and predicting biological behavior.

Methoxymethoxy ethers demonstrate exceptional stability under basic conditions (pH 4-12) while remaining readily cleavable under mild acidic conditions [4]. This dual stability profile makes them particularly valuable in multi-step synthetic sequences where base-mediated reactions are required while maintaining the option for selective deprotection [5].

Comparative stability studies reveal that methoxymethoxy groups exhibit intermediate acid lability. Benzyl ethers show significantly greater acid stability, requiring harsh conditions such as catalytic hydrogenation or dissolving metal reduction for removal [6]. Para-methoxybenzyl ethers demonstrate moderate lability with relative rate constants of 0.6 compared to methoxymethoxy (1.0 reference) [7]. Tetrahydropyranyl ethers show similar acid sensitivity to methoxymethoxy groups but with different steric and electronic properties [6].

The electronic effects of protecting groups significantly influence biological activity. Methoxymethoxy groups, being formal acetals, provide moderate electron donation through resonance effects while introducing minimal steric hindrance [8]. This contrasts with bulky silyl protecting groups such as tert-butyldimethylsilyl, which offer enhanced steric protection but may impede biological interactions [9].

Selectivity studies demonstrate that methoxymethoxy groups can be selectively removed in the presence of benzyl ethers using acid hydrolysis conditions, while benzyl groups remain intact [6]. This orthogonality enables complex synthetic strategies and suggests potential for selective biological targeting mechanisms.

The stability of methoxymethoxy groups correlates with the electron-donating ability of the alkoxy substituent. Studies on related alkoxy acetal systems show that electron-withdrawing groups such as trifluoroethoxy significantly enhance stability (30-fold increase), while electron-donating groups such as cyclohexyloxy decrease stability (7.7-fold reduction) [7].

Protecting GroupStructureBase StabilityAcid StabilityDeprotection Method
MethoxymethylR-OCH₂OCH₃High (pH 4-12) [4]LabileMild acid hydrolysis [4]
BenzylR-OCH₂PhHighVery stableH₂/Pd or Na/NH₃ [6]
p-MethoxybenzylR-OCH₂-p-MeO-PhHighModerateDDQ or CAN [10]
TetrahydropyranylR-OTHPHighLabileMild acid [6]

Fluorine Substitution Patterns in Bioactive Analogues

Fluorine incorporation into benzaldehyde derivatives profoundly influences biological activity through multiple mechanisms including electronic effects, lipophilicity modulation, and metabolic stability enhancement. The strategic placement and number of fluorine atoms create diverse structure-activity relationships.

Single fluorine substitution patterns demonstrate position-dependent biological effects. Para-fluorinated benzaldehydes consistently show enhanced activity in enzyme inhibition studies, with 4-fluorobenzaldehyde derivatives exhibiting superior tyrosinase inhibitory activity compared to ortho and meta isomers [11]. This enhancement results from optimal electronic effects that improve binding affinity to the enzyme active site .

Fluorinated Schiff base derivatives exhibit significant antimicrobial activity enhancement. Studies on fluorinated phenylhydrazine benzaldehyde Schiff base compounds demonstrate that fluorine substitution positively affects antimicrobial activity, with compounds showing 3-5 fold improvements in minimum inhibitory concentrations against various bacterial strains [13]. The fluorinated derivatives C3, C4, and C6 showed particular efficacy against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa respectively [13].

Multiple fluorine substitution strategies create enhanced biological profiles. Trifluoromethyl-containing benzaldehyde derivatives demonstrate increased metabolic stability and improved pharmacokinetic properties [14]. The electron-withdrawing nature of trifluoromethyl groups increases lipophilicity while providing resistance to oxidative metabolism [15].

Structure-activity relationship studies reveal that fluorine substitution influences binding affinity through multiple pathways. Computational analyses demonstrate that fluorinated compounds exhibit altered molecular electrostatic potential surfaces, leading to enhanced protein-ligand interactions [16]. The small size and high electronegativity of fluorine create favorable binding geometries while minimizing steric hindrance.

Antimicrobial activity studies show that fluorine substitution patterns correlate with membrane penetration efficiency. Fluorinated benzaldehyde derivatives demonstrate enhanced cellular uptake and improved bioavailability compared to non-fluorinated analogues [17]. This enhancement results from increased lipophilicity and altered hydrogen bonding patterns.

The incorporation of fluorine into benzaldehyde derivatives also influences enzyme selectivity. Studies on tripodal transmembrane transporters show that increasing fluorination degrees enhance transport activity, with optimal activity achieved at calculated lipophilicity values around clog P = 8 [14]. This demonstrates the critical balance between lipophilicity and biological activity in fluorinated systems.

Substitution PatternActivity EnhancementPrimary MechanismBiological Target
Single fluorine (para)2.1-fold vs ortho Electronic effectsBenzaldehyde dehydrogenase
Fluorinated Schiff bases3-5 fold vs non-fluorinated [13]Membrane penetrationBacterial cell walls [13]
Trifluoromethyl groupsSignificant enhancement [14]Metabolic stabilityMultiple targets [14]
Polyfluorinated analoguesVariable enhancementCombined mechanismsBroad spectrum [14]

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Exact Mass

184.05357231 g/mol

Monoisotopic Mass

184.05357231 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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